Scientific Field: Computational Quantum Chemistry
Summary of Application: This study explains the vibration and interaction of p-xylene and the effect of three elements (fluorine, chlorine, and bromine) of the halogen family substitution on it.
Methods of Application: Theoretical approach was used for the study.
Results or Outcomes: The trend in chemical reactivity and stability of the studied compounds was observed to show increasing stability and decreasing reactivity moving from DBPX, DCPX, DFPX to PX.
Scientific Field: Organic Chemistry
Summary of Application: 2,6-Dibromo-p-xylene can be used as a building block to synthesize phthalazinone derivatives.
Results or Outcomes: Phthalazinone derivatives are reported as potent inhibitors of phosphodiesterase 4.
Summary of Application: 2,6-Dibromo-p-xylene can be used as a building block to synthesize N-Phenylated polyamine.
Scientific Field: Chemical Engineering
Summary of Application: 2,6-Dibromo-p-xylene is used in the design of organic solvent separation membranes.
Summary of Application: 2,6-Dibromo-p-xylene is used to improve the separation properties of polybenzimidazole membranes by adding acetonitrile for organic solvent nanofiltration.
Results or Outcomes: The membranes demonstrated stable permeances for various organic solvents, including acetone, methanol, ethanol, toluene, and isopropyl alcohol.
2,6-Dibromo-p-xylene is an organic compound with the molecular formula and a molecular weight of approximately 263.96 g/mol. This compound is a dibrominated derivative of p-xylene, characterized by the presence of two bromine atoms attached to the aromatic ring at the 2 and 6 positions. It appears as a white crystalline solid and is known for its reactivity due to the presence of bromine substituents, which can participate in various
The synthesis of 2,6-dibromo-p-xylene typically involves the bromination of p-xylene. The process can be carried out using various methods:
2,6-Dibromo-p-xylene has several applications:
Interaction studies involving 2,6-dibromo-p-xylene focus primarily on its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it a suitable candidate for substitution reactions. Additionally, studies have indicated that interactions with biological systems may lead to significant effects due to its potential toxicity .
Several compounds are structurally similar to 2,6-dibromo-p-xylene. Here are some comparisons highlighting their uniqueness:
Compound | Molecular Formula | Unique Features |
---|---|---|
2,5-Dibromo-p-xylene | Predominantly formed during bromination; different isomeric structure. | |
1,4-Dibromobenzene | Contains bromines at para positions; different reactivity profile. | |
1-Bromo-4-(bromomethyl)benzene | Exhibits different substitution patterns; used in different synthetic pathways. | |
2-Bromotoluene | Only one bromine substituent; less complex structure impacting reactivity. |
2,6-Dibromo-p-xylene (CAS No. 66788-13-4) is a halogenated aromatic hydrocarbon with the systematic IUPAC name 1,3-dibromo-2,5-dimethylbenzene. Its molecular formula is C₈H₈Br₂, with a molecular weight of 263.96 g/mol. Key identifiers include:
Property | Value | Source |
---|---|---|
SMILES | CC1=CC(=C(C(=C1)Br)C)Br | |
InChI Key | IWZNGNLJRXZVSV-UHFFFAOYSA-N | |
Common Synonyms | 1,3-Dibromo-2,5-dimethylbenzene, 66788-13-4 |
The compound belongs to the dibrominated xylene family, distinguished by bromine atoms at the 2 and 6 positions of the para-xylene backbone.
The molecular structure features a para-xylene core (1,4-dimethylbenzene) with bromine substituents at the 2 and 6 positions. Key structural attributes include:
Bromination of p-xylene produces three isomers:
Isomer | Substituent Positions | Prevalence |
---|---|---|
2,3-Dibromo-p-xylene | 2 and 3 | Rare |
2,5-Dibromo-p-xylene | 2 and 5 | Most common |
2,6-Dibromo-p-xylene | 2 and 6 | Less common |
The 2,6-isomer is synthetically challenging due to steric hindrance during electrophilic substitution. Selective synthesis requires catalysts like hydrated iron(III) oxide to direct bromination to the 2,6 positions.
Key developments in the study of 2,6-dibromo-p-xylene include:
Synthetic Breakthroughs:
Applications in Organic Synthesis:
Recent Advances:
Property | Value | Method/Source |
---|---|---|
Melting Point | 143–145°C | Differential Scanning Calorimetry |
Boiling Point | 245°C (lit.) | Distillation |
Density | 2.012 g/cm³ | Pycnometry |
Refractive Index | 1.614 | Abbe Refractometer |
Method | Conditions | Yield/Purity |
---|---|---|
Iron-Catalyzed Bromination | p-Xylene, Br₂, Fe₂O₃·H₂O, 20–25°C | 92% purity |
Photochemical Bromination | p-Xylene, Br₂, UV light | 75% yield |